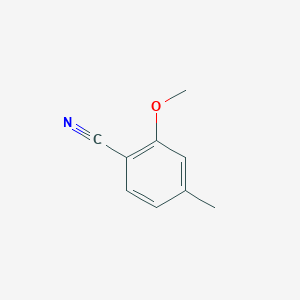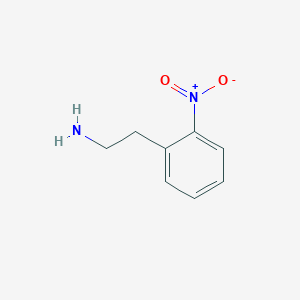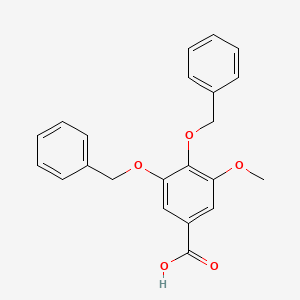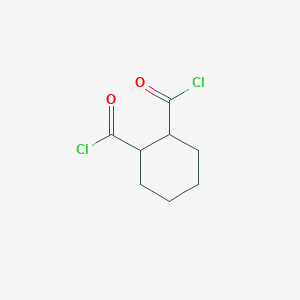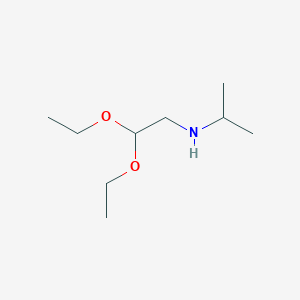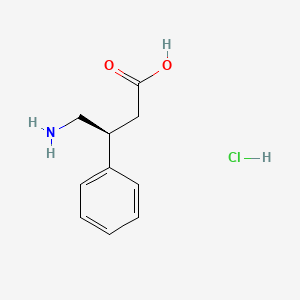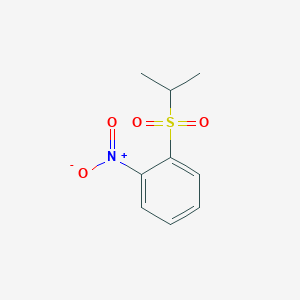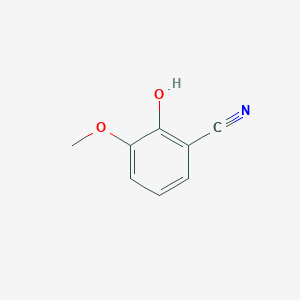
2,4-二氯-5-甲基吡啶
概述
描述
2,4-Dichloro-5-methylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms and one methyl group attached to a pyridine ring. The molecular formula of 2,4-Dichloro-5-methylpyridine is C6H5Cl2N, and it has a molecular weight of 162.02 g/mol .
科学研究应用
2,4-Dichloro-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
作用机制
Target of Action
2,4-Dichloro-5-methylpyridine is primarily used as a pharmaceutical intermediate . It’s often used in the synthesis of other compounds, which then interact with biological targets.
Mode of Action
The mode of action of 2,4-Dichloro-5-methylpyridine is largely dependent on the compounds it’s used to synthesize. For instance, it’s used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the compound interacts with a metal catalyst and other organic groups to form new bonds .
生化分析
Biochemical Properties
2,4-Dichloro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of 2,4-Dichloro-5-methylpyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell . Additionally, 2,4-Dichloro-5-methylpyridine can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-methylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, 2,4-Dichloro-5-methylpyridine can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2,4-Dichloro-5-methylpyridine in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to 2,4-Dichloro-5-methylpyridine has been observed to cause alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-methylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic flux . Toxic or adverse effects have been observed at high doses, indicating the importance of determining the appropriate dosage for experimental and therapeutic purposes.
Metabolic Pathways
2,4-Dichloro-5-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other chemical compounds. For instance, it can be metabolized by specific enzymes to produce intermediates that participate in further biochemical reactions . These interactions can affect the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of 2,4-Dichloro-5-methylpyridine is crucial for determining its effects on cellular processes and developing effective therapeutic strategies.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-methylpyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell. These localization patterns can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of 2,4-Dichloro-5-methylpyridine is essential for elucidating its mechanism of action and developing targeted therapeutic approaches.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methylpyridine can be synthesized through various methods. One common method involves the reaction of 2-chloro-5-methylpyridine 1-oxide with phosphorus oxychloride and triethylamine in dichloromethane at 0°C. The mixture is stirred for 2 hours and then allowed to react at room temperature for 24 hours. The reaction mixture is then neutralized with sodium hydroxide solution, and the organic layer is extracted with ethyl acetate .
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-5-methylpyridine often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
化学反应分析
Types of Reactions
2,4-Dichloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dichloromethane or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2,4-Dichloro-5-methylpyridine with different functional groups .
相似化合物的比较
Similar Compounds
2,5-Dichloro-4-methylpyridine: Similar structure but with chlorine atoms at different positions.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of a methyl group.
2,4-Dichloro-5-methoxypyrimidine: Contains a methoxy group instead of a methyl group.
Uniqueness
2,4-Dichloro-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
2,4-dichloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJNQNLAKJWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505457 | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-78-5 | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
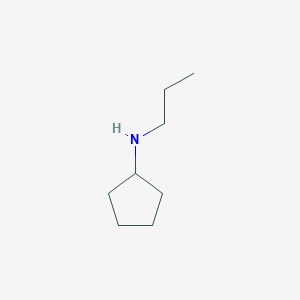
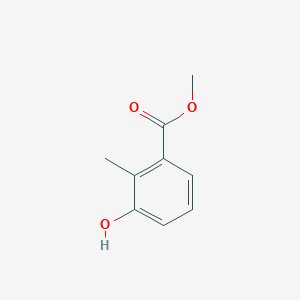
![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)

